N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-23(2,3)20-9-11-21(12-10-20)30(28,29)24-17-22(27)26-15-13-25(14-16-26)18-19-7-5-4-6-8-19/h4-12,24H,13-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAQVWONZNMJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Introduction of the Oxoethyl Group: The next step involves the reaction of 4-benzylpiperazine with an appropriate oxoethylating agent, such as ethyl chloroformate, to introduce the 2-oxoethyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with 4-tert-butylbenzenesulfonyl chloride to form the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial and antifungal properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrophobic interactions and hydrogen bonding between the compound and the target protein . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below compares key structural features and molecular properties of the target compound with related sulfonamide-piperazine derivatives:
Crystallographic and Structural Analysis
- Software Tools : Programs like SHELX () and Mercury () are widely used for structural refinement and visualization of sulfonamide derivatives. The tert-butyl group’s conformation could be analyzed for steric clashes or packing interactions .
- IR and NMR Data : Analogous compounds (e.g., ) confirm sulfonamide NH stretches (~3250 cm⁻¹ in IR) and aryl proton resonances (δ 7.0–7.8 ppm in ¹H NMR) .
Biological Activity
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structure, which combines a benzene sulfonamide moiety with a piperazine ring, suggesting diverse biological activities.
Chemical Structure and Properties
The chemical formula of this compound can be expressed as follows:
Key Structural Features:
- Piperazine Ring: Imparts psychoactive properties and enhances binding affinity to various receptors.
- Benzene Sulfonamide Group: Known for antibacterial properties and potential anti-inflammatory effects.
Research indicates that compounds with similar structures often act as antagonists of specific receptors, such as the CCR2b receptor, which plays a crucial role in inflammatory processes. By inhibiting these receptors, the compound may mitigate inflammation and related pathologies .
Antimicrobial Effects
Sulfonamides are traditionally known for their antibacterial properties. The compound's ability to inhibit bacterial growth has been studied in various contexts, particularly against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The potential anti-inflammatory effects stem from the modulation of cytokine release and inhibition of leukocyte migration. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Antitumor Activity
Recent studies have explored the compound's antitumor efficacy. The arylpiperazine moiety is linked to various pharmacological activities, including antiproliferative effects on cancer cell lines. For instance, derivatives have shown significant growth inhibition in melanoma models .
Case Studies
-
Antitumor Efficacy in Melanoma:
A study investigated the effects of a related piperazine compound on melanoma-bearing mice. The results indicated that the compound significantly reduced tumor size compared to controls, suggesting its potential as an anticancer agent . -
Inflammatory Disease Models:
In models of inflammatory diseases, compounds similar to this compound demonstrated reduced levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha), indicating their utility in treating chronic inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antitumor | Growth inhibition in melanoma models |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| This compound | Sulfonamide derivative | Antimicrobial, Antitumor |
| 4-tert-butylpiperazine derivatives | Piperazine-based | Anti-inflammatory |
| Benzamide derivatives | Amide-based | Anticancer |
Future Directions
Further research is required to elucidate the precise mechanisms underlying the biological activities of this compound. Investigating its pharmacokinetics and toxicity profiles will be crucial for advancing this compound into clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
